![molecular formula C22H24N2O6S B2893866 (Z)-ethyl 2-(6-methyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865246-76-0](/img/structure/B2893866.png)
(Z)-ethyl 2-(6-methyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
The compound contains several functional groups including an ester group (ethyl acetate), a benzothiazole group, and a benzoyl group with three methoxy substituents . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The benzothiazole ring and the benzoyl group would contribute to the aromaticity of the compound, while the ester group would introduce some polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ester group could make it somewhat polar, affecting its solubility in different solvents. The aromatic rings could contribute to its stability and possibly its color .Scientific Research Applications
Synthesis and Characterization
- The compound is involved in the synthesis of novel derivatives with potential biological activities. Research includes the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through interactions with different arylidinemalononitrile derivatives in ethanol/TEA solution at room temperature. These synthesized compounds are characterized based on their elemental analysis and spectroscopic data, suggesting their potential for further biological applications (Mohamed, 2014).
Antimicrobial Activities
- Benzothiazole-imino-benzoic acid Schiff bases and their metal complexes have been synthesized and characterized. These compounds, derived from amino-benzothiazole, exhibit good antimicrobial activity against human epidemic-causing bacterial strains, highlighting their potential as antimicrobial agents (Mishra et al., 2019).
Anticancer Evaluation
- New benzothiazole acylhydrazones have been synthesized and evaluated as anticancer agents. These compounds were tested against various cancer cell lines, including MCF-7, A549, Colo-205, and A2780, showing moderate to excellent anticancer activity. This research underscores the anticancer potential of benzothiazole derivatives, providing a foundation for further development of anticancer drugs (Osmaniye et al., 2018).
Selective Sensing and Molecular Docking Studies
- A benzothiazole-based receptor has been designed and synthesized for the selective sensing of Cu2+ and Hg2+ in semi-aqueous media. This chemosensor, characterized by various spectroscopic techniques and confirmed by single-crystal X-ray diffraction, shows significant quenching of fluorescent emission in the presence of Cu2+ and Hg2+. Molecular docking studies further investigate the interactions of this receptor with aldose reductase inhibitor, suggesting its potential applications in selective sensing and biochemical studies (Wagh et al., 2015).
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other known compounds, it may influence pathways related to cell signaling, enzyme regulation, and potentially others .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential interactions with various targets, it may have diverse effects on cellular function, potentially influencing cell growth, signaling, and other processes .
properties
IUPAC Name |
ethyl 2-[6-methyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c1-6-30-19(25)12-24-15-8-7-13(2)9-18(15)31-22(24)23-21(26)14-10-16(27-3)20(29-5)17(11-14)28-4/h7-11H,6,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPMLEWPMGJQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-(6-methyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate |
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